Antiproliferative Activity vs. Adenosine and Kinetin
In direct head-to-head comparative assays, N6-furfuryladenosine (FAdo) exhibits potent, dose-dependent antiproliferative activity against human cancer cell lines, whereas the unsubstituted nucleoside adenosine (Ado) and the non-nucleoside base N6-furfuryladenine (FA, kinetin) show no significant activity [1]. For the MiaPaCa-2 pancreas carcinoma cell line, FAdo achieved an IC50 of 0.27 ± 0.09 μM [1]. Across a panel of eight human cell lines, including melanoma (G361, LOX, A375), colon cancer (HT29, HCT116), pancreas carcinoma (MiaPaCa-2), and primary skin cells (HEK keratinocytes, Hs27 fibroblasts), IC50 values ranged from 0.11 μM to 3.00 μM [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | FAdo: 0.27 ± 0.09 μM (MiaPaCa-2); range 0.11–3.00 μM across eight human cell lines |
| Comparator Or Baseline | Adenosine: no significant activity; N6-furfuryladenine: no significant activity |
| Quantified Difference | FAdo displays potent inhibition; comparators show no detectable inhibition |
| Conditions | 72 h exposure, MTT assay, MiaPaCa-2 pancreas carcinoma cells and panel of melanoma, colon, pancreas cancer, and primary skin cells [1] |
Why This Matters
This demonstrates that the ribose moiety and N6-furfuryl substitution are both essential for anticancer activity, making FAdo a distinct molecular entity that cannot be substituted with simpler adenosine or kinetin.
- [1] Cabello CM, Bair WB 3rd, Ley S, Lamore SD, Azimian S, Wondrak GT. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines. Biochem Pharmacol. 2009;77(7):1125-1138. PMID: 19186174. View Source
